molecular formula C8H8Cl3NO2 B14036036 (S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride

(S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride

Cat. No.: B14036036
M. Wt: 256.5 g/mol
InChI Key: HIAZDGJYMLDCOZ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetic acid backbone, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride typically involves the reaction of 2,6-dichlorophenylacetic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by transition metals and may involve the use of solvents such as alcohols. The resulting product is then converted to its hydrochloride salt through acidification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

Molecular Formula

C8H8Cl3NO2

Molecular Weight

256.5 g/mol

IUPAC Name

(2S)-2-amino-2-(2,6-dichlorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7Cl2NO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1

InChI Key

HIAZDGJYMLDCOZ-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@@H](C(=O)O)N)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)Cl.Cl

Origin of Product

United States

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